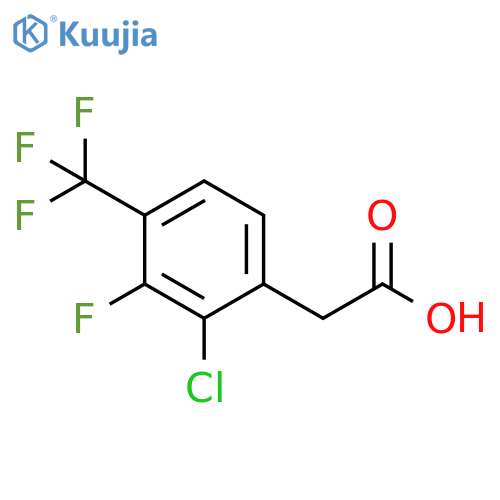

Cas no 1357624-58-8 (2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid)

2-クロロ-3-フルオロ-4-(トリフルオロメチル)フェニル酢酸は、フッ素およびクロロ基を有する芳香族酢酸誘導体であり、高い反応性と特異的な分子構造を特徴とします。特に、トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性が期待されます。医農薬中間体として有用で、創薬分野では活性化合物の修飾に応用可能です。フッ素原子の電子吸引効果により、求電子反応や金属触媒反応における選択性が高く、精密有機合成において優れたビルディングブロックとして機能します。また、結晶性が良好なため、精製工程の効率化にも寄与します。

1357624-58-8 structure

商品名:2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid

CAS番号:1357624-58-8

MF:C9H5ClF4O2

メガワット:256.581415891647

MDL:MFCD28752736

CID:5150031

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid

-

- MDL: MFCD28752736

- インチ: 1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16)

- InChIKey: IFPVVEVHBAIVMF-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=CC=C(C(F)(F)F)C(F)=C1Cl

計算された属性

- せいみつぶんしりょう: 255.991

- どういたいしつりょう: 255.991

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB276422-1 g |

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid; . |

1357624-58-8 | 1g |

€890.00 | 2022-09-01 | ||

| abcr | AB276422-1g |

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid; . |

1357624-58-8 | 1g |

€890.00 | 2024-04-19 |

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

1357624-58-8 (2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1357624-58-8)2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid

清らかである:99%

はかる:1g

価格 ($):527.0